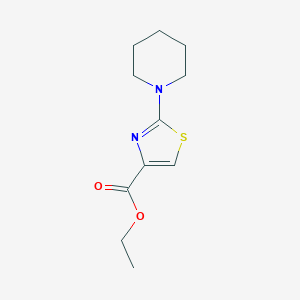

Ethyl-2-(Piperidin-1-yl)thiazol-4-carboxylat

Übersicht

Beschreibung

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (ETPC) is an organic compound belonging to the thiazole family of compounds. It is a white crystalline solid with a melting point of 97-98°C and a boiling point of 291-293°C. ETPC is a versatile compound with a wide range of applications in both scientific research and industrial processes. It has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and polymers. ETPC has also been used as a catalyst in the synthesis of polymers, as well as in the production of polymers with improved properties.

Wissenschaftliche Forschungsanwendungen

Medizin: Antikrebswirkung

Ethyl-2-(Piperidin-1-yl)thiazol-4-carboxylat wurde auf seine potenzielle Anwendung in der Krebsbehandlung untersucht. Der Piperidin-Kern, der Teil dieser Verbindung ist, ist dafür bekannt, die Zytotoxizität gegenüber Krebszellen zu verstärken, wenn er mit bestimmten funktionellen Gruppen modifiziert wird . Dies deutet darauf hin, dass die Verbindung ein wertvolles Gerüst für die Entwicklung neuer Antikrebsmittel sein könnte.

Landwirtschaft: Entwicklung von Pestiziden

In der Landwirtschaft könnten Derivate der Verbindung zur Entwicklung neuer Pestizide verwendet werden. Die strukturelle Flexibilität und Reaktivität des Thiazolrings machen ihn zu einem geeigneten Kandidaten für die Herstellung von Verbindungen mit spezifischen Wirkungen gegen landwirtschaftliche Schädlinge .

Materialwissenschaften: Polymersynthese

Die einzigartige Struktur der Verbindung könnte in der Materialwissenschaft zur Synthese neuartiger Polymere genutzt werden. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem potenziellen Monomer für die Herstellung von Polymeren mit gewünschten physikalischen Eigenschaften .

Umweltwissenschaften: Abbau von Schadstoffen

Die Forschung in den Umweltwissenschaften könnte this compound für den Abbau von Schadstoffen nutzen. Seine chemische Struktur könnte modifiziert werden, um mit bestimmten Umweltgiften zu interagieren, wodurch deren Abbau unterstützt wird .

Analytische Chemie: Chromatographiestandards

In der analytischen Chemie kann diese Verbindung aufgrund ihrer gut definierten Reinheit und Stabilität als Standard oder Referenzmaterial in der chromatographischen Analyse dienen. Sie hilft bei der Kalibrierung von Geräten und der Validierung von Analysemethoden .

Biochemie: Studien zur Enzyminhibition

Die Verbindung könnte in der Biochemie für Studien zur Enzyminhibition verwendet werden. Durch die Beobachtung, wie die Verbindung mit verschiedenen Enzymen interagiert, können Forscher Einblicke in die Enzymfunktion und -regulation gewinnen .

Pharmazeutische Tests: Referenzstandards

This compound ist auch in der pharmazeutischen Prüfung als hochwertiger Referenzstandard wertvoll. Es stellt die Genauigkeit pharmazeutischer Analysen und die Qualität der Produkte sicher .

Rechnergestützte Chemie: Molekulare Modellierung

Schließlich kann die Verbindung in der rechnergestützten Chemie in der Molekularmodellierung verwendet werden, um molekulare Wechselwirkungen zu simulieren und zu visualisieren. Dies kann ein tieferes Verständnis der molekularen Dynamik ermöglichen und bei der Gestaltung neuer Verbindungen helfen .

Wirkmechanismus

- The piperidine nucleus is present in various drugs, including antineoplastic agents like Vinblastine . Vinblastine inhibits mitosis at metaphase, leading to mitotic arrest or cell death .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . The nature of these interactions includes enzyme inhibition, which can modulate the production of inflammatory mediators. Additionally, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate has shown binding affinity to certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate has been shown to alter the metabolic flux of key metabolites, impacting energy production and biosynthetic pathways .

Molecular Mechanism

The molecular mechanism of action of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate involves its binding interactions with biomolecules. The compound can inhibit enzymes such as cyclooxygenase by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition leads to a decrease in the production of pro-inflammatory mediators. Additionally, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can activate or inhibit transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect the levels of key metabolites, influencing metabolic flux and the overall metabolic state of the cell . Cofactors such as NADPH are required for the enzymatic reactions involving ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate .

Transport and Distribution

Within cells and tissues, ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and efflux . The compound’s localization and accumulation can be influenced by its binding to specific proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate to specific cellular compartments . This localization is essential for its ability to modulate gene expression and enzyme activity .

Eigenschaften

IUPAC Name |

ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8-16-11(12-9)13-6-4-3-5-7-13/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNOYPUXHJNTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567606 | |

| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126533-98-0 | |

| Record name | Ethyl 2-(1-piperidinyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126533-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

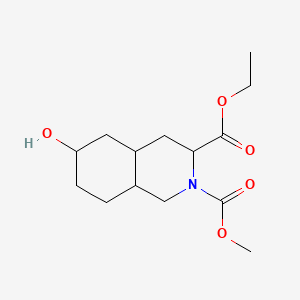

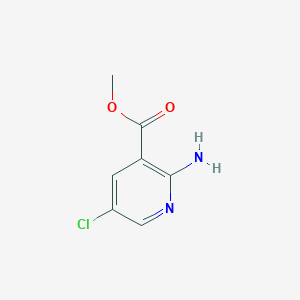

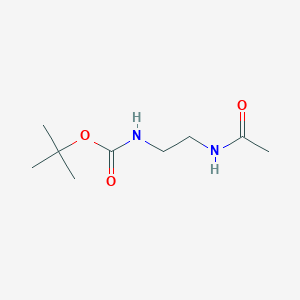

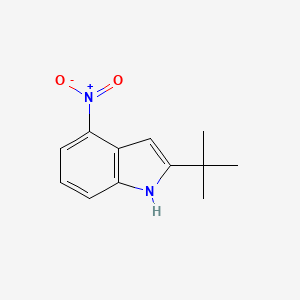

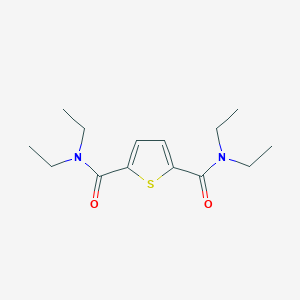

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.